molecular formula C6H10N2O B8628910 (3-Methoxy-1-azetidinyl)acetonitrile CAS No. 911300-64-6

(3-Methoxy-1-azetidinyl)acetonitrile

Cat. No. B8628910
CAS RN: 911300-64-6
M. Wt: 126.16 g/mol
InChI Key: XBIRYNSQDLLVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methoxy-1-azetidinyl)acetonitrile is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methoxy-1-azetidinyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxy-1-azetidinyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

911300-64-6

Product Name

(3-Methoxy-1-azetidinyl)acetonitrile

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-(3-methoxyazetidin-1-yl)acetonitrile

InChI

InChI=1S/C6H10N2O/c1-9-6-4-8(5-6)3-2-7/h6H,3-5H2,1H3

InChI Key

XBIRYNSQDLLVBB-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)CC#N

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of 3-methoxyazetidine hydrochloride (275) (MacKenzie et al., PCT Int Appl. WO 9605193, 1996) (3.0 g, 24.4 mmol), aqueous glycolonitrile (55%, 3.4 mL, 34.3 mmol) and Et3N (5.2 mL, 37.3 mmol) was stirred at 20° C. for 3 h, then heated at 50° C. for 1 h. The solution was cooled and partitioned between water (50 mL) and Et2O (50 mL). The organic fraction was washed with water (2×50 mL) and brine (50 mL), dried and the solvent evaporated to give nitrile 276 (1.76 g, 57%) as a colourless oil: 1H NMR δ 4.06 (p, J=5.7 Hz, 1H, CHO), 3.61-3.66 (m, 2H, CH2N), 3.49 (s, 2H, CH2CN), 3.28 (s, 3H, OCH3), 3.22-3.27 (m, 2H, CH2N); MS (APCI) m/z 127 (MH+, 100%).
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5.2 mL
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Yield
57%

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